molecular formula C28H24N2O2S2 B431134 12,12-dimethyl-5-(naphthalen-2-ylmethylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 431066-60-3

12,12-dimethyl-5-(naphthalen-2-ylmethylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431134
CAS No.: 431066-60-3
M. Wt: 484.6g/mol
InChI Key: CLNULNWNXGZXMI-UHFFFAOYSA-N
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Description

6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-2-[(2-naphthylmethyl)sulfanyl]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the naphthylmethyl sulfanyl and phenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

431066-60-3

Molecular Formula

C28H24N2O2S2

Molecular Weight

484.6g/mol

IUPAC Name

12,12-dimethyl-5-(naphthalen-2-ylmethylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C28H24N2O2S2/c1-28(2)15-22-23(16-32-28)34-25-24(22)26(31)30(21-10-4-3-5-11-21)27(29-25)33-17-18-12-13-19-8-6-7-9-20(19)14-18/h3-14H,15-17H2,1-2H3

InChI Key

CLNULNWNXGZXMI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6)C

Origin of Product

United States

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